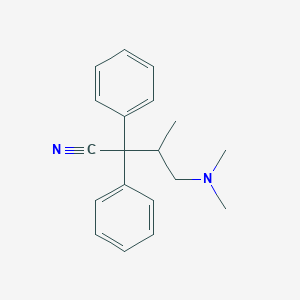

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

Description

Properties

IUPAC Name |

4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEAKMXEZRUYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903583 | |

| Record name | NoName_4278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-01-2 | |

| Record name | α-[2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodidiavalo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODIDIAVALO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUT061I23E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Sequence and Mechanism

The most extensively documented method involves a four-step sequence starting with propylene chlorohydrin (1). Reaction with organic sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields 1-methyl-2-chloroethyl sulfonate (2), which undergoes nucleophilic substitution with the sodamide-diphenylacetonitrile adduct (3) to form 2,2-diphenyl-3-methyl-4-chloro-butyronitrile (4). Final amination with dimethylamine under pressure produces the target compound (5).

Critical reaction parameters :

-

Sodamide activation : Diphenylacetonitrile reacts with sodamide in xylene at 105–110°C under nitrogen, liberating ammonia over 3–5 hours.

-

Chloro-sulfonate substitution : Adding 1-methyl-2-chloroethyl sulfonate at 70–90°C prevents thermal degradation. Refluxing for 14–18 hours ensures >95% conversion.

-

Dimethylamine amination : Conducted at 100–150°C in sealed vessels for 48 hours, achieving 69% yield (Example 6).

Table 1: Optimization Data for Sulfonate Method (US2607794A)

| Step | Reagent Ratios | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodamide activation | 1:1 diphenylacetonitrile:sodamide | 105–110 | 3–5 | 95 (NH3 evolution) |

| Chloro-sulfonate substitution | 1:1.2 sulfonate:adduct | 70–90 → reflux | 14–18 | 51–69 |

| Dimethylamine amination | 5:1 dimethylamine:chloronitrile | 150 | 48 | 69 |

Purification and Isomer Control

A key advantage of this method is the absence of isomeric byproducts. Distillation under vacuum (0.1–0.2 mm Hg) isolates 4-chloro-butyronitrile at 143–160°C, with elemental analysis confirming purity (C: 75.68%, H: 5.98%, N: 5.19%). Subsequent recrystallization of the final product from ethanol yields the hydrochloride salt (m.p. 168–170°C).

Alternative Pathway via Formamide Intermediate

Avoiding Isomeric Byproducts

US2574505A discloses a method circumventing isomer formation by using 1-methylamino-2-propanol (6) and formamide. Heating these at 150–160°C forms 1-methylformamido-2-propanol (7), which reacts with thionyl chloride to yield 1-methylformamido-2-chloropropane (8). Subsequent reaction with diphenylacetonitrile/sodamide adduct produces 2,2-diphenyl-3-methyl-4-methylformamido-butyronitrile (9), hydrolyzed to the target compound.

Advantages :

Table 2: Key Data for Formamide Method (US2574505A)

| Intermediate | Conditions | Purity After Recrystallization |

|---|---|---|

| 1-methylformamido-2-propanol | 150–160°C, 3 h | 98% (by distillation) |

| 4-methylformamido-butyronitrile | Ether recrystallization | 99% (HPLC) |

Comparative Efficiency

While avoiding isomers, this method requires additional hydrolysis steps, reducing overall yield (≈55%) compared to the sulfonate route. However, it remains valuable for high-purity applications.

Analytical Characterization Across Methods

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group into primary amines under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogs: Nitriles with Varied Substituents

Table 1: Key Structural Analogs

Key Findings :

- Steric Effects : The diphenyl groups in the target compound increase steric hindrance compared to analogs with single phenyl or chlorophenyl groups (e.g., CAS 7475-82-3, 2809-47-4). This reduces reactivity in nucleophilic reactions but enhances lipophilicity .

- Electronic Effects: The dimethylamino group acts as an electron donor, influencing resonance stabilization. In contrast, the azepane group (CAS 7475-82-3) introduces a larger, less electronegative heterocycle, altering solubility and hydrogen-bonding capacity .

- Pharmaceutical Relevance: As a methadone impurity, the target compound’s nitrile group and branched structure differentiate it from esters like ethyl 4-(dimethylamino) benzoate, which exhibit higher reactivity in polymerization reactions .

Functional Group Analogs: Dimethylamino-Containing Compounds

Table 2: Functional Analogs in Resins and Pharmaceuticals

Key Findings :

- Reactivity: Nitriles like the target compound are less reactive in free-radical polymerization compared to esters (e.g., ethyl 4-(dimethylamino) benzoate) but more stable under acidic conditions .

Application-Based Analogs in Pharmaceuticals

Table 3: Pharmaceutical Impurities and Derivatives

Key Findings :

Biological Activity

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile, also known as Isodidiavalo, is a compound with significant biological activity. It has been studied for its potential applications in various fields including pharmacology and biochemistry. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H22N2

- Molecular Weight : 290.39 g/mol

- CAS Number : 6293-01-2

The biological activity of 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been noted for its potential role as an inhibitor in various enzymatic reactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity : Studies have indicated that it possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Antimicrobial Properties

Research has demonstrated that 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Cell Viability Assays : In B16F10 murine melanoma cells, the compound exhibited concentration-dependent cytotoxicity without significant toxicity at lower concentrations (≤20 µM) over 48 and 72 hours .

- Mechanistic Insights : The inhibition of tyrosinase activity was linked to reduced melanin synthesis, which is beneficial in skin-related cancers .

Tyrosinase Inhibition

A notable study highlighted the compound's ability to inhibit mushroom tyrosinase effectively. The kinetic studies suggested that it binds tightly to the active site of the enzyme, demonstrating a promising approach for managing conditions related to excessive melanin production .

Data Summary

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural characterization of 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound's backbone and substituent arrangement, particularly the dimethylamino and diphenyl groups. Infrared (IR) spectroscopy can identify nitrile (C≡N) and tertiary amine functional groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. These methods align with protocols used for structurally related impurities in pharmaceutical analysis .

Q. What synthetic routes are reported for preparing 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile?

- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting diphenylacetonitrile derivatives with methylamine precursors under controlled pH and temperature conditions can yield the target molecule. Similar methods are described for synthesizing nitrile-containing impurities in opioid pharmaceuticals, where reaction optimization (e.g., solvent polarity, catalyst selection) is essential for regioselectivity .

Q. How is this compound identified as a pharmaceutical impurity, and what are its implications?

- Answer : As Impurity C(EP) in methadone hydrochloride synthesis, it arises during incomplete alkylation or stereochemical isomerization. Regulatory guidelines (e.g., ICH Q3A) mandate its quantification using HPLC with UV/HRMS detection. Thresholds are set at ≤0.15% (w/w) to ensure drug safety. Its presence can indicate process inefficiencies or degradation pathways requiring optimization .

Advanced Research Questions

Q. How do computational methods like DFT resolve discrepancies between experimental and theoretical spectral data for this compound?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and vibrational frequencies. For instance, discrepancies in NMR chemical shifts can arise from solvent effects or conformational flexibility, which DFT simulations account for by modeling solvation and dynamic averaging. Such approaches are validated in studies on push-pull nitrile systems with dimethylamino donors .

Q. What chromatographic parameters optimize the separation of 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile from structurally similar impurities?

- Answer : Reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., acetonitrile/ammonium formate buffer, pH 3.5) achieves baseline separation. Adjusting column temperature (30–40°C) and flow rate (1.0–1.5 mL/min) enhances resolution. LC-HRMS with electrospray ionization (ESI+) provides specificity for low-abundance impurities, as demonstrated in methadone impurity profiling .

Q. What mechanistic insights explain the formation of this compound during methadone synthesis?

- Answer : The compound forms via a competing pathway in the Leuckart-Wallach reaction, where dimethylamine acts as a nucleophile attacking a diphenylmethyl carbocation intermediate. Kinetic studies using in situ FTIR or Raman spectroscopy can monitor intermediate concentrations. Steric hindrance from the 3-methyl group favors nitrile retention over further reduction, a phenomenon observed in analogous nitrile-containing pharmaceuticals .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Answer : Stability studies under varying pH (e.g., 1.0–6.8) and temperatures (25–40°C) using LC-MS can reconcile discrepancies. For example, notes acid stability at pH 1 via LC-HRMS, while other studies may overlook hydrolysis pathways. Method validation with deuterated analogs or isotopically labeled standards ensures accuracy in degradation profiling .

Methodological Recommendations

- Structural Validation : Combine XRD with dynamic NMR to account for conformational isomerism.

- Synthetic Optimization : Use Design of Experiments (DoE) to refine reaction yields and minimize byproducts.

- Analytical Rigor : Implement orthogonal methods (e.g., NMR + HRMS) for impurity quantification in compliance with pharmacopeial standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.